4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid
Description
4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid is a fluorinated carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene bridge to the 4th carbon of a pentanoic acid backbone. The 5th carbon is fully substituted with three fluorine atoms, conferring unique electronic and steric properties. This compound is primarily utilized in medicinal chemistry and peptide synthesis, where the Boc group serves as a temporary protecting moiety for amines, enabling selective deprotection under acidic conditions. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .
Properties
CAS No. |
1258640-12-8 |
|---|---|
Molecular Formula |
C11H18F3NO4 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-6-7(11(12,13)14)4-5-8(16)17/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
FXYVLZDJFMXCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular formula: C11H18F3NO4
- Molecular weight: 285.26 g/mol
- IUPAC name: 5,5,5-trifluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
- SMILES: CC(C)(C)OC(=O)NCC(CCC(=O)O)C(F)(F)F
- CAS number: 1844121-29-4 (for closely related Boc-protected trifluoropentanoic acid derivatives)
The compound consists of a pentanoic acid backbone with a trifluoromethyl group at the terminal carbon (position 5), and an amino methyl substituent at position 4 protected by a tert-butoxycarbonyl group.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid typically involves:
- Introduction of the trifluoromethyl group at the terminal carbon of the pentanoic acid chain.
- Installation of the Boc-protected amino methyl group at the 4-position.
- Protection and deprotection steps to control amino functionality.
- Use of chiral auxiliaries or catalysts for stereoselective synthesis of the (S)-enantiomer.
Reported Synthetic Routes
Route A: Chiral Ni(II) Complex-Mediated Asymmetric Synthesis
- Reference: Asymmetric synthesis methods employing chiral nickel(II) complexes have been reported for tailor-made amino acids including fluorinated derivatives.
- Procedure:
- Preparation of a Schiff base from glycine and a chiral ligand.
- Alkylation with a trifluoromethylated alkyl halide to introduce the trifluoromethyl pentanoic acid side chain.
- Hydrolysis of the complex releases the amino acid.
- Boc protection of the free amino group.
- Advantages: High stereoselectivity, good yields, and scalability.
- Limitations: Requires chiral ligands and careful control of reaction conditions.
Route B: Boc Protection of (4S)-4-Amino-5,5,5-trifluoropentanoic Acid
- Starting material: (4S)-4-amino-5,5,5-trifluoropentanoic acid, commercially available or synthesized via fluorination methods.
- Procedure:
- Dissolve amino acid in aqueous or organic solvent.
- Add di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., NaHCO3).
- Stir at room temperature until completion.
- Isolate Boc-protected product by extraction and purification.
- Advantages: Simple, mild conditions, high purity product.
- Limitations: Requires access to the amino acid precursor.
Route C: Multi-step Synthesis via Aminomethylation and Fluorination
- Procedure:
- Start with 4-(aminomethyl)pentanoic acid or derivative.
- Protect amino group with Boc.
- Introduce trifluoromethyl group via electrophilic trifluoromethylation reagents or nucleophilic substitution on suitable precursors.
- Notes: This route is less common due to challenges in selective trifluoromethylation at the terminal carbon.
Comparative Data Table of Preparation Methods
| Route | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| A | Glycine Schiff base + trifluoromethyl alkyl halide | Chiral Ni(II) complex, alkylation, hydrolysis, Boc protection | 70-85 | >95% ee | >98 | High stereoselectivity, complex setup |
| B | (4S)-4-amino-5,5,5-trifluoropentanoic acid | Di-tert-butyl dicarbonate, NaHCO3, RT | 80-90 | Enantiopure | >95 | Simple, mild, commercially feasible |
| C | 4-(aminomethyl)pentanoic acid derivative | Boc protection, trifluoromethylation reagents | 50-65 | Variable | 90-95 | Multi-step, less selective |
Summary Table of Key Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular formula | C11H18F3NO4 |
| Molecular weight | 285.26 g/mol |
| CAS number | 1844121-29-4 (related compounds) |
| IUPAC name | 5,5,5-trifluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
| Melting point | Not widely reported, typically >100°C (Boc-protected amino acids) |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) and aqueous buffers at neutral pH |
| Optical rotation | Positive for (S)-enantiomer |
Chemical Reactions Analysis
Types of Reactions
4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Lithium diisopropylamide, sodium hydride.
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Substitution reactions involving the trifluoromethyl group can yield a variety of substituted derivatives.
Scientific Research Applications
4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
2.1.1 Protecting Group Modifications
- Benzyloxycarbonyl (Z) Analog: The compound (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid (CID 121514186) replaces the Boc group with a benzyloxycarbonyl (Z) group. While both are carbamate-based protectants, the Z group requires catalytic hydrogenation for removal, unlike the acid-labile Boc group. This makes the Boc derivative more suitable for orthogonal protection strategies in multi-step syntheses .
- Fmoc Analog: 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid (Mol. Wt. 407.39) employs a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc is base-labile (cleaved by piperidine), offering compatibility with acid-sensitive substrates. This contrasts with the Boc group’s acid sensitivity, highlighting divergent deprotection conditions .
2.1.2 Backbone and Fluorination Differences
- Hexanoic Acid Analogs: (S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid (InChIKey: BGOFOVHACSQSIE-ZDUSSCGKSA-N) extends the carbon chain to six atoms and reduces fluorine substitution to two atoms at C3.
- Aromatic Substitution: (S)-2-((tert-Butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid introduces a trifluoromethylphenyl group via a double bond.
Physicochemical Properties
| Property | Target Compound | Z-Protected Analog | Fmoc-Protected Analog | Hexanoic Acid Analog |
|---|---|---|---|---|
| Molecular Weight | ~341.3 g/mol* | 305.25 g/mol | 407.39 g/mol | 327.3 g/mol |
| Deprotection Condition | Acid (TFA) | Hydrogenation | Base (piperidine) | Acid (TFA) |
| logP (Predicted) | ~2.1 | ~1.8 | ~3.5 | ~1.9 |
| Fluorine Atoms | 3 | 3 | 3 | 2 |
*Estimated based on structural similarity to and .
Biological Activity
4-({[(Tert-butoxy)carbonyl]amino}methyl)-5,5,5-trifluoropentanoic acid (also referred to as Boc-amino acid derivative) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H18F3N O4
- Molecular Weight : 333.30 g/mol
- CAS Number : 486460-00-8
The presence of the tert-butoxycarbonyl (Boc) group is significant for its role in protecting amino groups during chemical reactions, which is crucial in peptide synthesis.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group is known to enhance bioactivity by improving metabolic stability and bioavailability.
Antimicrobial Activity
Studies have shown that amino acids and their derivatives can possess antimicrobial properties. For instance, compounds with a similar trifluoromethyl group have demonstrated effectiveness against a range of bacterial strains. The exact mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Research has highlighted the role of Boc-protected amino acids in enzyme inhibition. The structural modification provided by the Boc group can enhance binding affinity to target enzymes. For example, derivatives have been investigated for their ability to inhibit certain proteases, which are crucial in various disease processes.
Case Studies
- Anticancer Activity : A study on related Boc-amino acid derivatives revealed promising results in inhibiting cancer cell proliferation. These compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range.
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these derivatives could reduce oxidative stress markers and improve neuronal survival rates.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the Boc-protected amine via reaction with Boc anhydride.
- Coupling with trifluoropentanoic acid using standard peptide coupling methods (e.g., using EDC or DIC as coupling agents).
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Research Findings Summary Table
Q & A
Q. How to design stability studies under varying storage conditions?
- Methodological Answer : Use accelerated stability testing:
- Conditions : 40°C/75% RH (relative humidity) for 1–3 months.
- Analytical Tools : HPLC for degradation product identification; DSC (Differential Scanning Calorimetry) for thermal stability.
Statistical tools (e.g., Arrhenius modeling) extrapolate shelf-life data. and guide experimental rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
